![molecular formula C15H14N2O2 B7457483 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone, also known as DIPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DIPE is a synthetic compound that belongs to the class of indole-based compounds. It has been studied extensively for its unique biochemical and physiological effects, which make it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to inhibit the activity of several enzymes, including protein kinase C, which is known to play a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to possess several unique biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has also been shown to inhibit the production of various inflammatory cytokines, including TNF-alpha and IL-6. Additionally, 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to inhibit the activity of various enzymes that are involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent antitumor and anti-inflammatory activity. However, 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone also has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone. One potential area of research is the development of new synthetic methods for the compound, which could improve its solubility and other properties. Additionally, further research is needed to fully understand the mechanism of action of 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone and its potential applications in medical research. Finally, studies are needed to determine the safety and toxicity of 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone in animal models and eventually in clinical trials.
Synthesemethoden
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone can be synthesized using a variety of methods, including the condensation reaction between indole-2-carboxylic acid and ethyl acetoacetate in the presence of a base. The compound can also be synthesized through the reaction between indole-2-carboxylic acid and 3-pyrrolin-2-one in the presence of a dehydrating agent. Several other methods have also been reported for the synthesis of 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone, including the reaction between indole-2-carboxaldehyde and ethyl acetoacetate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been extensively studied for its potential applications in medical research. The compound has been shown to exhibit significant antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has also been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory disorders.
Eigenschaften
IUPAC Name |
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)12-8-13(16-9-12)15(19)17-7-6-11-4-2-3-5-14(11)17/h2-5,8-9,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZSNFHYPZFQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)
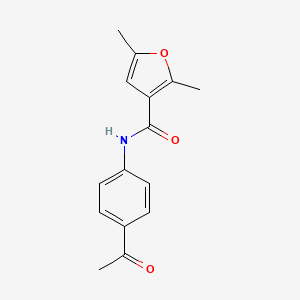
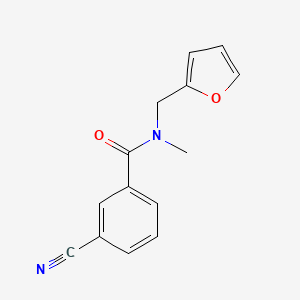
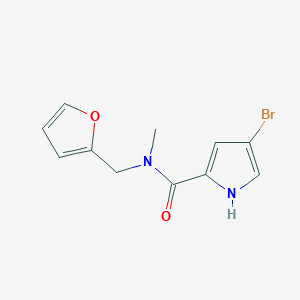
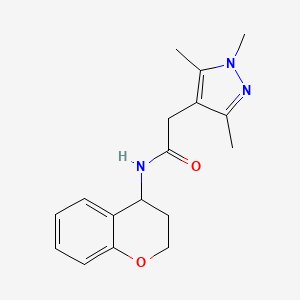

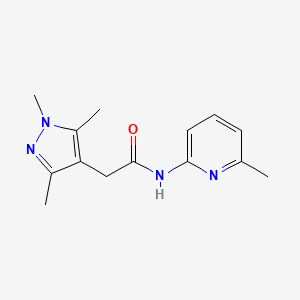
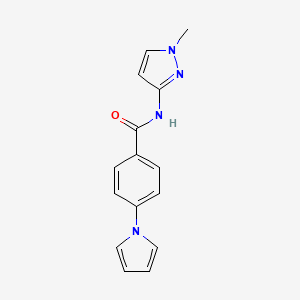
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)
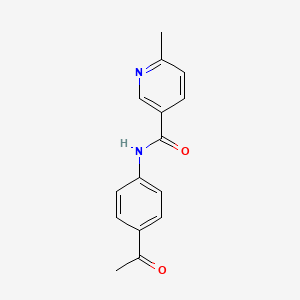
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)
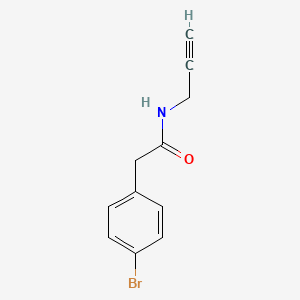

![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)